Biological Activity of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine in vitro
Biological Activity of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine in vitro
This guide provides an in-depth technical analysis of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine , a synthetic hybrid molecule integrating a nitrofuran pharmacophore with a morpholine scaffold. This compound (often designated as 7b in literature) has demonstrated significant biological activity, particularly as a targeted antifungal agent, diverging from the classical antibacterial profile of nitrofurans.
Executive Summary
4-[5-(4-nitrophenyl)-2-furoyl]morpholine represents a strategic structural hybridization in medicinal chemistry. By coupling a 5-(4-nitrophenyl)-2-furoyl moiety (a known bioactive warhead) with morpholine (a privileged structure for pharmacokinetic optimization), researchers have generated a compound with distinct selectivity.
While nitrofurans are historically renowned for antibacterial efficacy (e.g., Nitrofurantoin), this specific derivative exhibits a shift in specificity, showing high antifungal activity while maintaining a lower profile against standard bacterial strains. This guide explores the synthesis, mechanism of action, and in vitro efficacy of this compound, grounded in the primary findings of Matiychuk et al. (2021) and broader structure-activity relationship (SAR) principles.
Chemical Profile & Properties[1][2][3][4][5][6]
The molecule is characterized by a central furan ring substituted at the 5-position with a p-nitrophenyl group and at the 2-position with a morpholine amide.
| Property | Specification |
| IUPAC Name | 4-[5-(4-nitrophenyl)furan-2-carbonyl]morpholine |
| Molecular Formula | C₁₅H₁₄N₂O₅ |
| Molecular Weight | 302.28 g/mol |
| Physical State | Solid / Crystalline |
| Melting Point | 191–192 °C [1] |
| Solubility | Soluble in DMSO, DMF; Low solubility in water |
| Lipinski Compliance | Yes (MW <500, H-bond donors <5, Acceptors <10) |
Structural Significance[3][4][7]
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Nitro Group (-NO₂): The primary pharmacophore. Essential for bioactivation via enzymatic reduction.
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Furan Linker: Provides a rigid spacer that conjugates the nitro group with the carbonyl, facilitating electron delocalization.
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Morpholine Ring: Enhances metabolic stability and lipophilicity (LogP), improving membrane permeability compared to the free acid.
Mechanism of Action (MOA)
The biological activity of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine is hypothesized to follow a Dual-Pathway Mechanism , combining the oxidative stress generation of nitrofurans with the membrane-disrupting potential of morpholines.
Pathway A: Nitroreduction & DNA Damage (Primary)
Similar to clinical nitrofurans, this compound functions as a prodrug. It requires bioactivation by type I or type II nitroreductases (NTRs), enzymes highly conserved in bacteria and fungi (e.g., Candida spp.).
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Reduction: The nitro group is reduced to a nitroso (-NO) and hydroxylamine (-NHOH) intermediate.
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Radical Formation: This process generates reactive oxygen species (ROS) and nitrogen-centered free radicals.
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Target Engagement: These radicals covalently bind to macromolecules (DNA, RNA, proteins), causing strand breakage and inhibiting replication.
Pathway B: Ergosterol Biosynthesis Interference (Secondary)
The morpholine moiety suggests a potential secondary mechanism analogous to morpholine antifungals (e.g., Amorolfine).
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Target: Δ14-reductase and Δ8-Δ7-isomerase.
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Effect: Inhibition leads to the depletion of ergosterol and accumulation of toxic sterol intermediates (ignosterol), compromising fungal cell membrane integrity.
MOA Visualization
Figure 1: Proposed dual mechanism of action involving nitroreduction (primary) and sterol interference (secondary).
In Vitro Efficacy Profile
Based on the synthesis and screening data from Matiychuk et al. (2021), the compound exhibits a distinct activity profile.
Antifungal Activity[1][5]
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Status: High Activity [1]
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Key Finding: Among the series of 4-(5-aryl-2-furoyl)morpholines synthesized, the 4-nitrophenyl derivative (Compound 7b) was the standout performer against fungal strains.
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Selectivity: The presence of the nitro group is the determinant factor. Analogs with other substituents (e.g., 4-fluoro, 4-chloro) showed significantly reduced or negligible antifungal potency, confirming the nitro group as the critical pharmacophore [1].
Antibacterial Activity[1][6]
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Status: Low to Moderate
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Observation: Unlike standard nitrofurans which are broad-spectrum antibacterials, this specific morpholine amide showed lower efficacy against standard bacterial strains (e.g., S. aureus, E. coli) compared to its antifungal potency.
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Implication: This suggests a specific uptake mechanism or enzymatic preference in fungal cells (e.g., specific fungal nitroreductases) that favors the activation of this molecule over bacterial counterparts.
Experimental Protocols
To validate the biological activity of this compound, the following standardized protocols are recommended.
A. Synthesis (Schotten-Baumann Type)
This protocol yields the target compound with high purity (>95%) suitable for biological assays.
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Reagents: 5-(4-nitrophenyl)-2-furoyl chloride (1.0 eq), Morpholine (1.2 eq), Triethylamine (Et₃N) (1.5 eq), Dichloromethane (DCM).
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Procedure:
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Dissolve 5-(4-nitrophenyl)-2-furoyl chloride in dry DCM at 0°C.
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Add Et₃N followed by the dropwise addition of Morpholine.
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Stir at room temperature for 4–6 hours (Monitor via TLC).
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Wash reaction mixture with 1N HCl (to remove unreacted amine) and NaHCO₃.
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Dry organic layer over MgSO₄, concentrate, and recrystallize from Ethanol.
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Validation:
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¹H NMR (DMSO-d₆): Look for doublet signals at δ 8.31 and 8.02 (nitrophenyl), doublets at δ 7.44 and 7.21 (furan), and multiplet signals at δ 3.6–3.8 (morpholine) [1].
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B. In Vitro Susceptibility Assay (Broth Microdilution)
Follow CLSI M27-A3 standards for yeasts.
| Step | Action | Critical Parameter |
| 1. Preparation | Dissolve compound in 100% DMSO to create a stock solution (e.g., 10 mg/mL). | Ensure complete solubility; sonicate if necessary. |
| 2. Dilution | Prepare serial twofold dilutions in RPMI 1640 medium (buffered to pH 7.0 with MOPS). | Final DMSO concentration must be <1% to avoid solvent toxicity. |
| 3. Inoculum | Prepare yeast suspension (e.g., C. albicans) adjusted to 1–5 × 10³ CFU/mL. | Verify density using a spectrophotometer at 530 nm. |
| 4. Incubation | Add 100 µL inoculum to 100 µL drug dilution in 96-well plates. Incubate at 35°C for 24–48h. | Include Growth Control (no drug) and Sterile Control (media only). |
| 5. Readout | Determine Minimum Inhibitory Concentration (MIC). | MIC = Lowest concentration with prominent growth inhibition (≥50% or 100%). |
Workflow Diagram
Figure 2: Integrated workflow for the synthesis and biological evaluation of the target compound.
Structure-Activity Relationship (SAR) Analysis
The efficacy of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine is tightly governed by its structural components:
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The Nitro "Switch":
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The 4-nitro substituent is non-negotiable for high antifungal activity. Removal or replacement (e.g., with chlorine or fluorine) results in a drastic loss of potency. This confirms that the mechanism relies on the redox potential of the nitro group.
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The Morpholine Modulator:
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While the nitro-furan core drives the toxicity to the pathogen, the morpholine amide likely optimizes the delivery. Amides are generally more stable than esters in vivo. The morpholine ring specifically improves the water solubility profile compared to phenyl or alkyl amides, aiding in bioavailability.
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Positioning:
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The 5-position of the nitro group on the furan ring is optimal for conjugation. This specific electronic arrangement facilitates the reduction potential required for activation by nitroreductases.
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References
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Matiichuk, Y., Gorak, Y., Martyak, R. L., & Matiychuk, V. (2021).[1] Synthesis and antimicrobial activity of 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl] morpholines.[1] Farmatsiia, 68(1), 22-29.
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Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020).[2] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.[2]
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Vodolazhenko, M. A., et al. (2024). Synthesis and prediction of toxicological and pharmacological properties of Schiff bases containing arylfuran and pyrazole moiety.[1] Scientiae Radices, 3(2), 62-73.[1]
